molecular formula C4H2BrClO2S2 B016705 4-bromothiophene-3-sulfonyl Chloride CAS No. 111283-90-0

4-bromothiophene-3-sulfonyl Chloride

Cat. No. B016705
M. Wt: 261.5 g/mol
InChI Key: XQOPBRYPDVISQI-UHFFFAOYSA-N
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Description

4-Bromothiophene-3-sulfonyl chloride is a compound of interest in the field of organic chemistry, particularly in the synthesis of thiophene derivatives and sulfonamide compounds. The compound serves as a precursor or intermediate in various chemical reactions, contributing to the development of materials with potential biological activities and chemical utilities (Huang & Widlanski, 1992).

Synthesis Analysis

The synthesis of thiophene derivatives often involves palladium-catalyzed coupling reactions, as demonstrated in the preparation of polyhydroxyl oligothiophenes and thiophene sulfonamide derivatives. These methodologies highlight the role of bromothiophene compounds in constructing complex molecular structures through regioselective synthesis and cross-coupling reactions (Barbarella & Zambianchi, 1994); (Noreen et al., 2017).

Molecular Structure Analysis

The molecular structure and behavior of thiophene derivatives can be elucidated through techniques such as X-ray crystallography and density functional theory (DFT) analyses. These studies provide insights into the compound's geometry, electronic structure, and the effects of substitutions on its properties (Sarojini et al., 2012).

Chemical Reactions and Properties

Bromothiophene derivatives participate in various chemical reactions, including Suzuki–Miyaura cross-coupling, and serve as potent inhibitors in biological assays. Their chemical reactivity and the influence of substituents on their activity are of significant interest (Kobayashi et al., 2005).

Physical Properties Analysis

The physical properties of 4-bromothiophene-3-sulfonyl chloride derivatives, such as solubility, melting point, and boiling point, are crucial for their application in chemical synthesis. These properties depend on the molecular structure and substituents present in the compound.

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, electrophiles, and participation in coupling reactions, are essential for understanding the compound's utility in organic synthesis. Sulfonyl chlorides, for instance, are reactive intermediates in the synthesis of sulfonamide and sulfonyl hydrazide compounds, showcasing their versatility in chemical transformations (Chen et al., 2021).

Scientific research applications

  • 3-Bromothiophene reacts with succinyl chloride in the presence of AlCl3 to produce a mixture of three isomeric dibromo-substituted 1,4-di(2-thienyl)butane-1,4-diones (Smirnov, Afanas’ev, Prostakishin, & Belen'kii, 2013).

  • Bromine chloride in hydrochloric acid medium, which is related to 4-bromothiophene-3-sulfonyl Chloride, provides rapid and precise determination of organic compounds (Verma, Srivastava, Ahmed, & Bose, 1978).

  • 5-Chloro-2-thiophenesulfonyl chloride, a similar compound, reacts with various compounds to produce sulfonamides, sulfonohydrazides, and sulfonyl azides, which can be further refined into sulfonamides (Obafemi, 1982).

  • A study presented a method for synthesizing 5-aryl-thiophenes bearing sulfonamide moiety, which show potent urease inhibitor, antibacterial agent, and hemolytically active compounds. This involved the use of 5-bromothiophene-2-acetamide (Noreen et al., 2017).

  • Nickel-catalyzed electrochemical coupling of 2- and 3-bromothiophene with alkyl and alkenyl halides efficiently creates new compounds with potential applications in electronics, pharmaceuticals, and biosensors (Durandetti, Périchon, & Nédélec, 1997).

  • Palladium-catalyzed thienylation of allylic alcohols with 2- and 3-bromothiophenes selectively produces 3-(2'-thienyl)-aldehydes and ketones (Tamaru, Yamada, & Yoshida, 1979).

properties

IUPAC Name

4-bromothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOPBRYPDVISQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383283
Record name 4-bromothiophene-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromothiophene-3-sulfonyl Chloride

CAS RN

111283-90-0
Record name 4-bromothiophene-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Guzanov - 2017 - ora.ox.ac.uk
ERAP1 has been associated with a set of immune-mediated diseases, including ankylosing spondylitis. Currently, there is no selective and potent ERAP1 inhibitor available that would …
Number of citations: 1 ora.ox.ac.uk

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